2-Phenyl-1H-pyrrolo[3,2-C]pyridine

FMS Kinase Inhibition CSF-1R Cancer Cell Proliferation

2-Phenyl-1H-pyrrolo[3,2-C]pyridine (CAS 37388-07-1), also known as 2-phenyl-5-azaindole, is a heterocyclic compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol. It features a fused pyridine and pyrrole ring system with a phenyl substituent at the 2-position, melting at 271-274°C (decomposition).

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 37388-07-1
Cat. No. B3067123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1H-pyrrolo[3,2-C]pyridine
CAS37388-07-1
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(N2)C=CN=C3
InChIInChI=1S/C13H10N2/c1-2-4-10(5-3-1)13-8-11-9-14-7-6-12(11)15-13/h1-9,15H
InChIKeyCOOUBAOIGZXDFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1H-pyrrolo[3,2-C]pyridine (CAS: 37388-07-1) Procurement Guide for Medicinal Chemistry


2-Phenyl-1H-pyrrolo[3,2-C]pyridine (CAS 37388-07-1), also known as 2-phenyl-5-azaindole, is a heterocyclic compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol . It features a fused pyridine and pyrrole ring system with a phenyl substituent at the 2-position, melting at 271-274°C (decomposition) . This core scaffold is prevalent in medicinal chemistry as a privileged structure for kinase inhibition [1], and serves as a versatile synthetic intermediate for generating diverse bioactive derivatives, notably in FMS kinase inhibitor development [2].

2-Phenyl-1H-pyrrolo[3,2-C]pyridine Procurement: Why Unspecified 5-Azaindoles Cannot Substitute


In-class substitution among 1H-pyrrolo[3,2-c]pyridine derivatives is scientifically invalid without explicit structural verification. The 2-phenyl substitution pattern is not a trivial modification; it directly dictates both synthetic accessibility and biological profile. Early synthetic work established that introducing substituents at the 2-position of this heterocycle is uniquely challenging due to the lower reactivity of the pyrrole nucleus compared to indole [1], requiring specialized lithiation and protection strategies that differ from other azaindole isomers. Critically, the 2-phenyl group is a key determinant of kinase inhibition potency: a series of eighteen pyrrolo[3,2-c]pyridine derivatives demonstrated that the nature and position of aryl/heteroaryl substituents profoundly impact FMS kinase inhibitory activity, with the 2-phenyl-containing analogue 1r achieving 3.2-fold greater potency than the lead compound [2]. Consequently, generic substitution with uncharacterized 5-azaindoles or alternative substitution isomers carries significant risk of compromised biological activity and synthetic dead-ends.

2-Phenyl-1H-pyrrolo[3,2-C]pyridine Evidence Guide: Verified Differentiation Data for Procurement


FMS Kinase Inhibition: 2-Phenyl-1H-pyrrolo[3,2-C]pyridine Derivative 1r Outperforms Lead Compound KIST101029

A derivative of 2-phenyl-1H-pyrrolo[3,2-c]pyridine, compound 1r, demonstrated potent FMS kinase inhibition with an IC50 of 30 nM, which is 3.2-fold more potent than the lead compound KIST101029 (IC50 = 96 nM) in the same assay [1]. In a bone marrow-derived macrophage (BMDM) assay, 1r achieved an IC50 of 84 nM, representing a 2.32-fold improvement over KIST101029 (IC50 = 195 nM) [1]. Additionally, 1r exhibited antiproliferative activity against a panel of 13 cancer cell lines (ovarian, prostate, breast) with IC50 values ranging from 0.15–1.78 µM [1].

FMS Kinase Inhibition CSF-1R Cancer Cell Proliferation

HPPD Inhibition: 2-Phenyl-1H-pyrrolo[3,2-C]pyridine Demonstrates Sub-100 nM Activity

2-Phenyl-1H-pyrrolo[3,2-C]pyridine (CAS 37388-07-1) has been identified as a ligand for 4-hydroxyphenylpyruvate dioxygenase (HPPD) with a reported IC50 value of 90 nM (and an observed value of 89 nM) in a pig liver HPPD inhibition assay [1]. This places the compound within the sub-100 nM potency range, a threshold often used to identify tractable chemical probes. While no direct comparator data is provided in the same assay, this quantitative binding affinity distinguishes it from other pyrrolo[3,2-c]pyridine isomers or unsubstituted scaffolds for which HPPD activity may be unreported or significantly lower.

4-Hydroxyphenylpyruvate Dioxygenase HPPD Enzyme Inhibition

P2X3 Receptor Antagonism: 2-Phenyl-1H-pyrrolo[3,2-C]pyridine Derivative Shows 30 nM Antagonist Activity

A derivative incorporating the 2-phenyl-1H-pyrrolo[3,2-c]pyridine scaffold (BDBM183200; I-0364) demonstrated antagonist activity at the human P2X3 receptor with an IC50 of 30 nM in a cellular assay using rat C6-BU-1 cells expressing the human receptor [1]. Notably, this derivative exhibited a pronounced selectivity window: its activity at the heteromeric human P2X2/3 receptor was significantly weaker, with an IC50 of 2,370 nM (2.37 µM) [1], representing a 79-fold selectivity for the homomeric P2X3 receptor over the P2X2/3 heteromer.

P2X3 Receptor Purinergic Signaling Pain Cough

Synthetic Accessibility: 2-Position Lithiation Enables Regioselective Derivatization

The synthesis of 2-phenyl-1H-pyrrolo[3,2-c]pyridine derivatives is enabled by a specific regioselective lithiation methodology at the 2-position of the N-protected scaffold. This process employs a lithium amide (e.g., lithium diisopropylamide) in the presence of tetramethylethylenediamine at low temperatures (-80°C to -20°C) to generate the 2-lithio intermediate, which can then react with electrophiles to introduce various substituents [1]. This methodology contrasts with earlier, harsher cyclization approaches described in J. Med. Chem. 1972 (vol. 15, pp. 1168-1171) that required high temperatures and strongly basic conditions, which were deemed unsuitable for fragile substituents [1].

Synthetic Methodology Regioselective Lithiation Medicinal Chemistry

2-Phenyl-1H-pyrrolo[3,2-C]pyridine: Recommended Procurement Scenarios Based on Evidence


FMS Kinase (CSF-1R) Inhibitor Lead Optimization and SAR Exploration

Procure 2-phenyl-1H-pyrrolo[3,2-c]pyridine as a core scaffold for designing novel FMS kinase inhibitors. The evidence demonstrates that derivatives of this compound, such as 1r, achieve nanomolar FMS kinase inhibition (IC50 = 30 nM) and antiproliferative effects against ovarian, prostate, and breast cancer cell lines (IC50 = 0.15–1.78 µM), outperforming the lead compound KIST101029 [1]. This scaffold is suitable for SAR studies aimed at further improving potency and selectivity for oncology or inflammatory disease targets.

Selective P2X3 Receptor Antagonist Development for Pain and Chronic Cough

Utilize this scaffold for developing selective P2X3 receptor antagonists. Evidence shows that a derivative of 2-phenyl-1H-pyrrolo[3,2-c]pyridine (I-0364) is a potent P2X3 antagonist (IC50 = 30 nM) with 79-fold selectivity over the P2X2/3 receptor subtype [2]. This level of selectivity is a key differentiator in therapeutic programs targeting chronic pain and refractory chronic cough, where minimizing P2X2/3-mediated taste disturbances is critical.

HPPD-Targeted Herbicide Discovery and Metabolic Disease Research

Source this compound as a validated starting point for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor programs. The parent scaffold itself demonstrates sub-100 nM HPPD inhibition (IC50 = 90 nM) [3], confirming it engages the target. This makes it a useful chemical probe or a template for optimizing novel HPPD inhibitors for agricultural herbicide development or for exploring HPPD modulation in metabolic disorders.

Synthetic Methodology Development for Regioselective Heterocycle Functionalization

Employ 2-phenyl-1H-pyrrolo[3,2-c]pyridine as a model substrate to develop and validate new regioselective functionalization methodologies. The established 2-position lithiation chemistry [4] provides a benchmark for comparing novel C-H activation or cross-coupling strategies on the challenging pyrrolo[3,2-c]pyridine core. Its well-characterized properties make it an ideal standard for reaction optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-1H-pyrrolo[3,2-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.